
8-Chloroquinolin-4-amine
Overview
Description
8-Chloroquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and an amino group at the 4th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with various amines. One common method is the reaction of 4,7-dichloroquinoline with ammonia or primary amines under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom at the 4th position with an amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium thiolate or primary amines are used in the presence of a suitable base and solvent.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Antimalarial Applications
8-Chloroquinolin-4-amine is structurally related to well-known antimalarial agents like chloroquine and amodiaquine. These compounds have been extensively studied for their efficacy against malaria caused by Plasmodium species.
- Mechanism of Action : The primary mechanism involves the inhibition of heme polymerization, which is crucial for the detoxification of free heme released during hemoglobin degradation by the parasite. This leads to the accumulation of toxic heme, ultimately resulting in parasite death .
- Drug Resistance : Despite their historical success, resistance to chloroquine has necessitated the development of new derivatives. Research indicates that modifications to the aminoquinoline structure can yield compounds with enhanced potency against resistant strains of Plasmodium falciparum . For instance, new analogs derived from this compound have shown promising results in preclinical studies, demonstrating lower IC50 values compared to traditional agents .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanisms include:
- Induction of Apoptosis : The compound has been shown to induce lysosomal-mediated programmed cell death in various cancer cell lines. This is facilitated by its ability to accumulate within lysosomes and disrupt their function, leading to cell death .
- Synergistic Effects with Chemotherapy : Research indicates that this compound can enhance the efficacy of established chemotherapeutic agents like 5-fluorouracil by sensitizing cancer cells to treatment. This synergistic effect is particularly noted in colorectal cancer models where it inhibits cell cycle progression and promotes apoptosis .
Other Therapeutic Applications
In addition to its antimalarial and anticancer activities, this compound displays potential in several other therapeutic areas:
- Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against coronaviruses. During the COVID-19 pandemic, chloroquine derivatives were explored for their potential use in managing infections caused by SARS-CoV-2 due to their immunomodulatory effects .
- Anti-inflammatory Properties : Compounds within the aminoquinoline class exhibit anti-inflammatory effects, making them candidates for treating various inflammatory diseases .
Comprehensive Data Table
Case Studies
- Antimalarial Efficacy : A study conducted on a series of 4-aminoquinoline derivatives demonstrated that specific modifications to the this compound structure resulted in compounds with significantly enhanced activity against chloroquine-resistant strains of Plasmodium falciparum. The lead compounds exhibited IC50 values lower than those of standard treatments .
- Cancer Treatment Synergy : In vitro studies on colorectal cancer cells revealed that pretreatment with this compound before administration of 5-fluorouracil resulted in a marked increase in apoptotic cell death compared to treatment with either agent alone. This suggests a potential role for this compound as an adjuvant therapy in cancer treatment regimens .
Mechanism of Action
The mechanism of action of 8-Chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways and enzymes.
Comparison with Similar Compounds
- 7-Chloroquinolin-4-amine
- 6-Chloroquinolin-4-amine
- 5-Chloroquinolin-4-amine
Comparison: 8-Chloroquinolin-4-amine is unique due to the specific positioning of the chlorine atom at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in medicinal chemistry research.
Biological Activity
8-Chloroquinolin-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Target Enzymes and Pathways
The primary mechanism of action for this compound involves the inhibition of heme polymerase in Plasmodium species, which are responsible for malaria. By preventing the conversion of toxic heme to non-toxic hemazoin, this compound leads to the accumulation of toxic heme within the malarial parasites, ultimately disrupting their survival and replication processes.
Cellular Effects
In addition to its antimalarial properties, this compound has been shown to induce apoptosis in various cancer cell lines. This effect is mediated through the activation of specific cell signaling pathways that promote programmed cell death, thereby inhibiting tumor growth .
Interaction with Biomolecules
This compound interacts with several enzymes and proteins, influencing their activity. Notably, it inhibits enzymes involved in nucleic acid biosynthesis, which affects cellular replication processes. This interaction highlights its potential as an anticancer agent.
Stability and Dosage Effects
Research indicates that this compound is relatively stable under standard laboratory conditions. Its effects vary significantly with dosage; lower concentrations can exhibit therapeutic effects such as reduced tumor growth and inhibition of parasite replication, while higher doses may lead to cytotoxicity.
Cytotoxicity Studies
A study examining various derivatives of 4-aminoquinoline found that this compound demonstrated significant cytotoxic effects on breast cancer cell lines MDA-MB468 and MCF-7. The compound was particularly effective compared to traditional treatments like chloroquine, suggesting its potential as a novel anticancer agent .
Compound | Cell Line | IC50 (µM) | Comparison to Chloroquine |
---|---|---|---|
This compound | MDA-MB468 | 5.0 | More effective |
This compound | MCF-7 | 7.5 | Comparable |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its derivatives have been evaluated for activity against various pathogens, showing promising results against bacteria and fungi . The structure-activity relationship indicates that modifications in substituents can enhance antimicrobial efficacy.
Malaria Treatment
In clinical settings, this compound has been tested as part of combination therapies for malaria. Its ability to overcome resistance seen with traditional antimalarials like chloroquine makes it a candidate for further investigation in treatment protocols .
Cancer Research
Recent studies have focused on the role of this compound in combination therapies for cancer. One study demonstrated that combining this compound with radiation therapy significantly increased cytotoxic effects on resistant breast cancer cells, highlighting its potential in enhancing treatment efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-chloroquinolin-4-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves condensation of 4-aminoquinoline derivatives with chlorinated precursors under reflux conditions. For example, intermediates like 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethanone are prepared via nucleophilic substitution, as detailed in Scheme 1 of synthetic protocols . Characterization relies on IR spectroscopy (e.g., NH stretching at 3564–3651 cm⁻¹) and LC-MS for molecular ion confirmation (e.g., [M + H]⁺ at m/z 459) .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For purity, use HPLC with UV detection at 254 nm. IR spectroscopy confirms functional groups, while elemental analysis validates stoichiometry. Consistent with synthetic chemistry standards, these methods ensure reproducibility .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer : Use standardized protocols such as microplate dilution assays for antimicrobial activity (e.g., against Mycobacterium tuberculosis H37Rv). Include positive controls (e.g., isoniazid) and negative controls (solvent-only). Report IC₅₀ values with triplicate measurements and statistical validation (e.g., ANOVA) .
Advanced Research Questions
Q. How can conflicting data on the antitubercular activity of this compound derivatives be resolved?
- Methodological Answer : Perform dose-response curve reanalysis using nonlinear regression models (e.g., four-parameter logistic fit). Cross-validate results with orthogonal assays (e.g., intracellular pathogen survival assays). Contradictions often arise from variations in bacterial strain virulence or solvent effects; control for these variables explicitly .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer : Employ design of experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal conditions for Buchwald-Hartwig amination. Monitor reaction progress via TLC or in-situ FTIR to halt at peak yield .
Q. How can computational methods predict the reactivity of this compound in complex biological systems?
- Methodological Answer : Use density functional theory (DFT) to model electron distribution and nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like enoyl-ACP reductase. Validate predictions with experimental IC₅₀ and kinetic studies .
Q. What ethical and methodological considerations apply when sharing datasets containing this compound bioactivity data?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) while adhering to GDPR for personal data. Use de-identification or pseudonymization for patient-derived data. For public repositories, provide metadata on assay conditions (e.g., cell lines, incubation times) to ensure reproducibility .
Q. Data Presentation and Interpretation
Q. How should researchers present spectroscopic data for this compound in publications?
- Methodological Answer : Tabulate key NMR peaks (¹H and ¹³C) with chemical shifts, multiplicity, and integration. For IR, highlight functional group bands (e.g., NH, C-Cl). Use schemes to illustrate synthetic pathways, ensuring all intermediates are labeled with IUPAC names .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for IC₅₀ values. For non-linear kinetics, use Michaelis-Menten or Lineweaver-Burk plots .
Q. Tables for Key Data
Table 1. Synthetic Optimization Parameters for this compound
Parameter | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature (°C) | 80–120 | 110 | +35% |
Catalyst Loading | 5–15 mol% | 10 mol% | +22% |
Solvent Polarity | DMF → Toluene | DMF | +18% |
Adapted from reaction optimization studies . |
Table 2. Key Spectroscopic Data for this compound
Technique | Data | Significance |
---|---|---|
¹H NMR | δ 7.85 (d, J=5 Hz, 1H) | Quinoline H-2 proton |
¹³C NMR | δ 152.3 (C=N) | Imine carbon |
IR | 3450 cm⁻¹ (NH stretch) | Primary amine confirmation |
From characterization protocols . |
Properties
IUPAC Name |
8-chloroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXSIWQVJINCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485174 | |
Record name | 8-chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65340-72-9 | |
Record name | 8-chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-8-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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